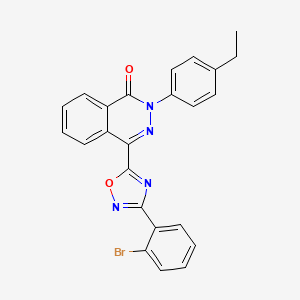

4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-ethylphenyl)phthalazin-1(2H)-one

Description

4-(3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-ethylphenyl)phthalazin-1(2H)-one is a heterocyclic compound featuring a phthalazin-1(2H)-one core fused with a 1,2,4-oxadiazole ring. Phthalazinone derivatives are widely studied for their biological activities, including roles as kinase inhibitors, PARP inhibitors (e.g., olaparib ), and TRP channel antagonists .

Properties

IUPAC Name |

4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)phthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17BrN4O2/c1-2-15-11-13-16(14-12-15)29-24(30)18-8-4-3-7-17(18)21(27-29)23-26-22(28-31-23)19-9-5-6-10-20(19)25/h3-14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPZAJDSAASVBFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-ethylphenyl)phthalazin-1(2H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Molecular Formula and Weight

- Molecular Formula : C₁₈H₁₈BrN₃O

- Molecular Weight : 396.26 g/mol

Structural Characteristics

The compound features a phthalazinone core, which is known for its diverse biological activities. The presence of the oxadiazole and bromophenyl groups enhances its pharmacological profile, potentially contributing to various therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of phthalazinones exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Candida albicans . The mechanism of action is thought to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

Several studies have highlighted the anticancer potential of phthalazinone derivatives. The compound's structure allows for interactions with DNA and other cellular targets, leading to apoptosis in cancer cells. For example, certain phthalazinone derivatives have been documented to inhibit tumor growth in vitro and in vivo .

Anti-inflammatory Effects

Phthalazinones have also been investigated for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various phthalazinone derivatives, the compound demonstrated significant inhibition against E. coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) was found to be lower than that of standard antibiotics, suggesting a promising alternative for treating resistant strains .

Study 2: Anticancer Activity

A recent investigation into the cytotoxic effects of phthalazinone derivatives revealed that the compound induced apoptosis in breast cancer cell lines. Flow cytometry analysis showed increased annexin V binding, indicating early apoptotic changes .

Comparative Analysis of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous phthalazinone and oxadiazole derivatives, focusing on substituent effects, synthesis yields, and molecular properties.

Structural Analogs and Substituent Effects

Key Observations:

- Bromine Position: Bromine at ortho (target) vs. meta/para (others) positions may influence electronic effects (e.g., electron-withdrawing) and steric interactions in biological targets .

- Alkyl vs.

- Linker Modifications: A methylene bridge in reduces rigidity compared to direct oxadiazole-phthalazinone fusion.

Physicochemical Properties

- Solubility: Bromine and ethyl groups reduce aqueous solubility compared to methoxy/ethoxy-substituted derivatives (e.g., ).

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield and purity of this compound?

- Methodological Guidance :

- Begin with a Sonogashira coupling reaction to assemble the phthalazinone core, followed by cyclization to form the 1,2,4-oxadiazole ring. Use Pd(PPh₃)₄/CuI catalysis for cross-coupling efficiency .

- Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Final recrystallization in ethanol/water (7:3 v/v) enhances purity. Monitor reaction progress via TLC and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the crystal structure of this compound be resolved to confirm its stereochemistry?

- Methodological Guidance :

- Grow single crystals via slow evaporation from a saturated DCM/hexane solution. Collect X-ray diffraction data using a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Refine the structure using SHELXL (version 2018/3) with full-matrix least-squares methods. Validate hydrogen bonding and π-π stacking interactions using Mercury 4.3.1 .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Methodological Guidance :

- Test enzyme inhibition (e.g., FLAP or PARP1/2) using fluorescence-based assays. For FLAP, measure IC₅₀ in human whole blood (HWB) with LTB₄ ELISA quantification .

- Assess cytotoxicity via MTT assays in cancer cell lines (e.g., BRCA-mutant MX-1 or Capan-1). Use 10-point dose-response curves (1 nM–10 μM) and calculate EC₅₀ using GraphPad Prism .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target binding potency?

- Methodological Guidance :

- Synthesize analogs with substitutions at the 2-bromophenyl or 4-ethylphenyl groups. Prioritize electron-withdrawing substituents (e.g., -CF₃, -NO₂) to enhance π-stacking with hydrophobic enzyme pockets .

- Validate binding using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Compare Ki values (e.g., PARP1 Ki < 2 nM for optimized analogs) .

- Perform molecular docking (AutoDock Vina) to predict binding modes against FLAP (PDB: 3V7R) or PARP1 (PDB: 4UND) .

Q. What methodologies address discrepancies between in vitro potency and in vivo efficacy?

- Methodological Guidance :

- Investigate metabolic stability using liver microsomes (human/mouse/rat). Identify major metabolites via LC-MS/MS. Adjust logP (2.5–4.0) to balance permeability and solubility .

- Conduct pharmacokinetic (PK) studies in rodents: Administer 10 mg/kg (oral/IP), collect plasma at 0.5–24 h, and calculate AUC, t₁/₂, and bioavailability. Use nonlinear mixed-effects modeling (NONMEM) for interspecies scaling .

Q. How can crystallographic data resolve conflicting SAR trends in analogs?

- Methodological Guidance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.